N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
Overview
Description
N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a furan ring, a pyridine ring, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole moiety. This can be achieved through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS) . The furan and pyridine rings are then introduced through a series of Pd-catalyzed C-N cross-coupling reactions . The final step involves the formation of the triazole ring via a cyclization reaction under specific conditions .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the polymerization of tubulin, a key protein involved in cell division . This inhibition leads to mitotic blockade and subsequent apoptosis of cancer cells. Additionally, the compound may interact with other cellular targets, modulating various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown similar anticancer properties.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit potent growth inhibition properties against cancer cell lines.
Uniqueness
N-Benzo[1,3]dioxol-5-yl-2-(4-furan-2-ylmethyl-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells highlights its potential as a promising anticancer agent .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c27-19(23-14-6-7-17-18(10-14)30-13-29-17)12-31-21-25-24-20(16-5-1-2-8-22-16)26(21)11-15-4-3-9-28-15/h1-10H,11-13H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUVXWBQSGJJCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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